N-(2-methoxybenzyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-22-18-12-5-3-8-15(18)13-20-19(21)17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDIPIXSHNDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the optimal synthetic routes for N-(2-methoxybenzyl)-1-naphthamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 1-naphthoyl chloride with 2-methoxybenzylamine. A method adapted from analogous compounds (e.g., N-(2-methoxybenzyl)-acetamide) uses ethanol as a solvent under reflux (6–8 hours) with inert gas protection (argon/nitrogen) to prevent moisture interference. Yields are optimized by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and using bases like diisopropylethylamine to neutralize HCl byproducts. Post-synthesis purification via recrystallization (ethanol) or column chromatography ensures >95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for naphthalene) and the methoxy group (δ ~3.8 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (theoretical: 331.4 g/mol) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Discrepancies often arise from structural variations (e.g., halogen substitution) or assay conditions. For example:
- Substituent Effects: N-(3,5-Dichlorophenyl)-1-naphthamide shows MC5R modulation (IC50 = 0.8 µM), while non-halogenated analogs lack potency. Cross-validate using standardized assays (e.g., competitive binding with radiolabeled ligands) .
- Assay Variability: Use orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement. Statistical meta-analysis of published IC50/EC50 values can identify outliers .
Advanced: What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Glide models interactions with targets like GPCRs (e.g., MC5R). The methoxy group forms hydrogen bonds with Ser/Thr residues, while the naphthamide engages in π-π stacking (e.g., with Phe/Tyr) .
- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Clustering analysis identifies dominant binding poses .
Advanced: How do structural modifications (SAR) influence the pharmacokinetic profile of this compound derivatives?
- Lipophilicity: LogP increases with halogenation (e.g., Cl/F substitution), enhancing membrane permeability but reducing aqueous solubility. Balance via polar groups (e.g., –OH, –COOH) .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., –CF3) on the benzyl ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .
Basic: What are the recommended storage and handling protocols for this compound?
- Storage: –20°C under argon in amber vials to prevent photodegradation.
- Solubility: DMSO (50 mM stock) for biological assays; avoid aqueous buffers with pH > 8 to prevent hydrolysis of the amide bond .
Advanced: How can researchers design robust dose-response experiments to evaluate enzyme inhibition by this compound derivatives?
- Enzyme Selection: Use recombinant human enzymes (e.g., acetylcholinesterase for neuropharmacology studies) with fluorogenic substrates (e.g., ATCh for Ellman’s assay).
- Dose Range: 10 nM–100 µM in triplicate, with controls (e.g., donepezil for AChE). Fit data to Hill curves (GraphPad Prism) to calculate IC50 and cooperativity coefficients .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound production?
- Catalysis: Replace stoichiometric bases (e.g., Et3N) with polymer-supported bases for easier separation.
- Continuous Flow: Microreactors with residence time <1 hour improve yield (85%→92%) and reduce side products (e.g., dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
